

# SGC-CBP30 working concentration cell culture

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Sgc-cbp30

Cat. No.: S548917

[Get Quote](#)

## Compound Preparation and Storage

Proper handling is crucial for maintaining the stability and efficacy of **SGC-CBP30**.

- **Solubility:** The compound is highly soluble in **DMSO**. Supplier data indicates solubility of  $\geq 100$  mM in DMSO and ethanol [1]. One source also notes good solubility in water with ultrasonic assistance [2].
- **Stock Solution Preparation:** Prepare a concentrated stock solution, for example, **10 - 100 mM in DMSO** [2].
- **Storage:** Store the powder or stock solution aliquots **at or below +4°C** and avoid repeated freeze-thaw cycles to maintain stability over several months [3] [2] [1].
- **Working Solution:** For cell culture treatment, dilute the stock solution into your culture medium. Ensure the final concentration of DMSO is kept low (typically  $\leq 0.1\%$  v/v) to avoid cytotoxicity [2].

## Experimental Protocol: Validating **SGC-CBP30** Activity in Cells

This protocol outlines the key steps for treating cells with **SGC-CBP30** and validating its on-target activity using a FRAP assay.



[Click to download full resolution via product page](#)

## Procedure:

- **Cell Plating:** Plate your cells (e.g., HeLa, RKO, or relevant cancer cell lines) in an appropriate dish for live-cell imaging [2]. Allow cells to adhere overnight.
- **Transfection:** Transfect the cells with a plasmid encoding a **CBP-bromodomain-GFP fusion protein** [4]. This fusion protein will bind to acetylated chromatin in the nucleus.
- **Treatment:** Prepare your culture medium containing the desired concentration of **SGC-CBP30** (e.g., **1  $\mu$ M**). Replace the old medium with the compound-containing medium and incubate for a predetermined period (e.g., 2-24 hours) [4] [1].
- **FRAP Assay:**
  - Use a confocal microscope to select a cell expressing the GFP fusion protein.
  - Photobleach a defined region of the nucleus (e.g., a square or circle) with a high-intensity laser pulse to eliminate the GFP signal in that area.
  - Monitor the recovery of fluorescence into the bleached area over time as unbleached GFP-tagged proteins diffuse back in [4] [1].
- **Data Analysis:** Plot the fluorescence recovery over time. **SGC-CBP30, by inhibiting the binding of the CBP-bromodomain to chromatin, will accelerate the fluorescence recovery** compared to a DMSO-treated control, indicating a faster exchange of the protein at chromatin sites [3] [1].

## Key Considerations for Experimental Design

- **Selectivity is Concentration-Dependent:** **SGC-CBP30** is highly selective for CBP/EP300 over other bromodomains, but at higher concentrations (e.g.,  $>2.5 \mu\text{M}$ ), it may start to inhibit BET family bromodomains like BRD4 [5] [4] [6]. For conclusive results, always include a **selective BET inhibitor (e.g., JQ1, I-BET151)** as a control to distinguish CBP/EP300-specific effects from BET-related effects [5] [4].
- **Cell Type Variability:** Sensitivity to **SGC-CBP30** varies. Hematologic cancer cell lines (e.g., multiple myeloma) are often highly sensitive, while other cell types may require titration to find the effective dose [4]. Always perform a **dose-response curve** for new cell models.
- **Functional Validation:** Beyond the FRAP assay, confirm the biological effect of **SGC-CBP30** in your system by measuring downstream events, such as:
  - **Gene Expression:** Downregulation of **IRF4** and **MYC** in multiple myeloma cells [4].
  - **Cytokine Secretion:** Reduction of **IL-17A** from primary human Th17 cells [5].

## Troubleshooting Guide

The table below addresses common issues encountered when using **SGC-CBP30**.

| Problem                          | Potential Cause                                                  | Solution                                                                                                                                            |
|----------------------------------|------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Lack of Phenotypic Effect</b> | Concentration too low; Insufficient target engagement.           | Titrate the compound ( <b>0.1 - 10 <math>\mu\text{M}</math></b> ); confirm activity via FRAP or qPCR for known target genes like IRF4 [4] [2].      |
| <b>Unexpected Cytotoxicity</b>   | High DMSO concentration; Off-target effects at high [SGC-CBP30]. | Ensure final DMSO $\leq 0.1\%$ ; reduce compound concentration and use a selective BET inhibitor control to identify on-target effects [4] [2] [6]. |
| <b>Compound Precipitation</b>    | Poor solubility in aqueous culture medium.                       | Use ultrasonic assistance when preparing stocks in water or ethanol; ensure final dilution from a highly concentrated DMSO stock [2].               |
| <b>High Background in FRAP</b>   | Overexpression of GFP fusion protein.                            | Optimize transfection conditions to achieve lower, more physiological expression levels.                                                            |

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. SGC-CBP30 | Bromodomain Inhibitors [rndsystems.com]
2. SGC-CBP30: Selective Bromodomain Inhibitor for Epigenetic... [abt-869.com]
3. SGC-CBP30 CREBBP, p300 27650-1 [bpsbioscience.com]
4. Bromodomain inhibition of the transcriptional ... - PMC [pmc.ncbi.nlm.nih.gov]
5. CBP30, a selective CBP/p300 bromodomain inhibitor ... [pmc.ncbi.nlm.nih.gov]
6. A chemical toolbox for the study of bromodomains and ... [nature.com]

To cite this document: Smolecule. [SGC-CBP30 working concentration cell culture]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548917#sgc-cbp30->

working-concentration-cell-culture]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com